
S-(+)-Mecamylamine Hydrochloride
説明
ニコチン性アセチルコリン受容体拮抗剤であり、薬物動態、うつ病、薬物乱用、腎障害など、様々な科学研究において使用されています .
2. 製法
合成経路と反応条件: デクスメカミラン塩酸塩の合成には、二環式モノテルペン構造の調製が含まれます。重要なステップには、二環式環系の形成とアミン基の導入が含まれます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために不可欠です。
工業生産方法: デクスメカミラン塩酸塩の工業生産は、通常、最適化された反応条件を用いた大規模合成によって行われ、一貫性と効率が確保されます。 プロセスには、結晶化やクロマトグラフィーなどの精製工程が含まれ、最終生成物を純粋な形で得ることができます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dexmecamylamine Hydrochloride involves the preparation of the bicyclic monoterpenoid structure. The key steps include the formation of the bicyclic ring system and the introduction of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of Dexmecamylamine Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
反応の種類: デクスメカミラン塩酸塩は、以下の反応を含む様々な化学反応を受けます。
酸化: 特定の条件下で酸化すると、酸化誘導体が生成されます。
還元: 還元反応により、デクスメカミラン塩酸塩は還元形に変換されます。
置換: この化合物は、官能基が他の基に置換される置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
置換: 条件は導入される置換基によって異なりますが、一般的な試薬にはハロゲンやアルキル化剤が含まれます。
生成される主な生成物: これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は酸化誘導体を生成する可能性がありますが、置換反応は様々な置換類似体を生成することができます .
4. 科学研究の応用
化学: ニコチン性アセチルコリン受容体を研究するための研究ツールとして使用されています。
生物学: ニューロンの活動と神経伝達物質の放出に対する影響について調査されています。
医学: うつ病、薬物乱用、腎障害などの状態の潜在的な治療法として探索されています。
科学的研究の応用
Background
Originally developed for its ganglion-blocking properties, S-(+)-mecamylamine was utilized in the treatment of hypertension. However, it has been increasingly recognized for its ability to penetrate the blood-brain barrier and modulate central nervous system (CNS) functions, leading to investigations into its efficacy for various neuropsychiatric disorders and addiction treatments .
Therapeutic Applications
1. Treatment of Neuropsychiatric Disorders
- Tourette Syndrome (TS) : Mecamylamine has shown promise in treating TS, particularly in pediatric populations. Clinical studies indicate that it can reduce associated behavioral and emotional issues such as ADHD and depression without significantly diminishing the physical tics characteristic of TS .
- Depression and Anxiety : The compound has demonstrated antidepressant-like effects in animal models, suggesting potential utility in treating mood disorders . A Phase II trial indicated its efficacy in major depression among Indian patients .
2. Addiction Treatment
- Nicotine Dependence : Mecamylamine is being explored as a smoking cessation aid due to its action on nicotinic receptors, particularly the α3β4 subtype, which are implicated in nicotine addiction. Studies have shown that it can help reduce cravings and withdrawal symptoms in individuals attempting to quit smoking .
- Alcoholism : There is emerging evidence that mecamylamine may also be effective in treating alcohol dependence by modulating dopaminergic pathways involved in addiction .
Pharmacological Properties
Mecamylamine operates primarily by antagonizing nicotinic acetylcholine receptors across various subtypes (e.g., α3β4, α4β2), which play crucial roles in neurotransmission and synaptic plasticity. Its ability to produce therapeutic effects at lower doses than those required for antihypertensive action minimizes the risk of peripheral side effects commonly associated with higher doses .
Case Studies and Research Findings
Safety and Toxicity Profile
Research indicates that mecamylamine's toxicity profile improves at lower doses, making it a safer option for chronic use compared to traditional therapies for hypertension. Ongoing studies aim to further elucidate its pharmacokinetics and long-term safety across different patient demographics .
作用機序
デクスメカミラン塩酸塩は、ニコチン性アセチルコリン受容体を拮抗することによって作用を発揮します。この作用は、アセチルコリンによるシナプス後受容体の刺激を阻止し、ニューロンの活動を低下させます。 この化合物の作用機序には、これらの受容体に関連するイオンチャネルの遮断が含まれており、それによってイオンの流れを阻害し、神経伝達物質の放出を調節しています .
類似化合物:
メカミラン: ニコチン性アセチルコリン受容体の非選択的非競合的拮抗剤であり、降圧剤として使用されています.
TC-5214: α4β2神経ニコチン性受容体のポジティブアロステリックモジュレーターであり、主要な抑うつ障害の治療における可能性について評価されています.
独自性: メカミランは主に高血圧の治療に使用されるのに対し、デクスメカミラン塩酸塩は、特に神経薬理学において、より幅広い研究用途があります .
類似化合物との比較
Mecamylamine: A non-selective, non-competitive antagonist of nicotinic acetylcholine receptors, used as an antihypertensive drug.
Uniqueness: Unlike Mecamylamine, which is primarily used for hypertension, Dexmecamylamine Hydrochloride has broader research applications, particularly in neuropharmacology .
生物活性
S-(+)-Mecamylamine hydrochloride is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) with significant biological activity, particularly in the central nervous system (CNS). This compound has been the subject of various studies exploring its pharmacological effects, therapeutic potential, and mechanisms of action.
S-(+)-Mecamylamine acts primarily as a non-selective antagonist at nAChRs, which are crucial for neurotransmission in both peripheral and central nervous systems. Unlike other ganglionic blockers, S-(+)-mecamylamine effectively crosses the blood-brain barrier, allowing it to exert central effects at lower doses than those required for peripheral actions. This feature makes it particularly useful in treating conditions like hypertension and certain neuropsychiatric disorders .
Pharmacological Effects
- Cognitive Function : Research indicates that S-(+)-mecamylamine can temporarily impair cognitive functions by antagonizing nAChRs involved in attention and memory processes. In a study comparing it to scopolamine, mecamylamine showed less sedation while still affecting cognitive performance .
- Antidepressant Activity : Preclinical studies have demonstrated that S-(+)-mecamylamine exhibits antidepressant-like effects in animal models. It has been shown to increase serotonin neuron firing rates and reduce depressive behaviors .
- Tourette Syndrome Treatment : Clinical investigations have suggested that S-(+)-mecamylamine may help manage symptoms associated with Tourette syndrome, particularly in reducing associated behavioral issues like ADHD and depression without significantly diminishing the physical tics .
Case Studies and Clinical Findings
- Hypertensive Patients : In clinical trials involving hypertensive patients, mecamylamine was administered at varying doses (initially 2.5 mg/day), with adjustments based on individual responses. While some patients experienced significant blood pressure reductions, side effects such as constipation and dry mouth were common .
- Neuropsychiatric Disorders : A subset of patients with Tourette syndrome showed improvements in mood stability and concentration when treated with S-(+)-mecamylamine, highlighting its potential beyond traditional applications .
Summary of Research Findings
特性
IUPAC Name |
(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZBNCYEICAQP-GSTSRXQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107596-30-5 | |
Record name | Dexmecamylamine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,2S,4S)-N,2,3,3-tetramethyl-bicyclo[2.2.1]heptan-2-amine, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXMECAMYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3079LM7E7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。